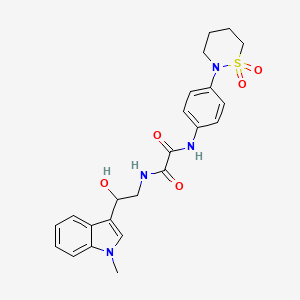

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-26-15-19(18-6-2-3-7-20(18)26)21(28)14-24-22(29)23(30)25-16-8-10-17(11-9-16)27-12-4-5-13-33(27,31)32/h2-3,6-11,15,21,28H,4-5,12-14H2,1H3,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIQNYARIHUVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a synthetic compound with a complex structure that includes a thiazinan moiety and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 420.5 g/mol. The presence of the thiazinan ring and oxalamide group suggests diverse interactions with biological targets, which may confer significant pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in cancer treatment where enzyme inhibitors can disrupt tumor growth.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to various biological effects, including apoptosis in cancer cells.

- Metal Coordination : The ability of the compound to coordinate with metal ions could influence its activity in biological systems, enhancing its efficacy against certain pathogens or cancer cells.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds within the same class. For instance, derivatives with thiazolidinone scaffolds have shown promising results against various cancer cell lines:

- In Vitro Studies : Compounds structurally related to this compound demonstrated significant inhibition rates against leukemia and CNS cancer cell lines. Compound 4g exhibited an inhibition rate of 84.19% against MOLT-4 leukemia cells, while compound 4p showed 72.11% inhibition against SF-295 CNS cancer cells .

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Antimicrobial Activity

Preliminary studies suggest that compounds featuring the thiazinan structure may also exhibit antimicrobial properties. For example, research indicates that certain derivatives can inhibit the growth of Mycobacterium tuberculosis at concentrations comparable to standard antibiotics like rifampicin .

Case Studies and Research Findings

Several research articles have documented the biological activity of related compounds:

- Antitumor Activity : A study published in the Journal of Research in Pharmacy detailed the synthesis and evaluation of thiazolidinone derivatives for their anticancer properties. The findings indicated that modifications to the thiazolidinone structure could enhance anticancer activity significantly .

- Pharmacophore Mapping : Another study focused on pharmacophore mapping for new sets of benzamide derivatives indicated that structural features similar to those found in this compound could be responsible for notable biological activities against various pathogens .

- Synthetic Pathways : The synthesis routes for compounds like N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide highlight the importance of controlled conditions in achieving desired biological activities through specific structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the literature.

Table 1: Structural and Functional Comparison

Key Observations :

Core Flexibility :

- The oxalamide core in the target compound allows for bidirectional substitution, enabling diverse pharmacological profiles. In contrast, propanamide derivatives (e.g., ) exhibit linear topology, limiting substituent placement.

Substituent Impact: Indole Modifications: The methyl group on the indole ring in the target compound may enhance metabolic stability compared to unmethylated analogs (e.g., ), which are prone to oxidation . Sulfone vs.

Synthesis Complexity :

- The target compound likely requires multi-step synthesis, including oxidation to form the thiazinane dioxide and sequential amide couplings, as seen in related oxalamide syntheses .

Biological Relevance :

- Indole-containing analogs (e.g., ) are frequently associated with kinase or GPCR targeting, suggesting the target compound may share similar mechanisms.

Research Findings and Hypotheses

- Kinase Inhibition : The methylated indole group resembles ATP-competitive kinase inhibitors (e.g., sunitinib), where indole interacts with hydrophobic kinase pockets .

- Solubility Enhancement: The thiazinane dioxide group may confer improved aqueous solubility compared to non-sulfonamide analogs, critical for oral bioavailability.

- Stereochemical Influence : The chiral hydroxyethyl group could dictate enantioselective binding, a feature observed in β-adrenergic agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.